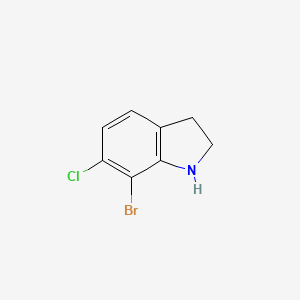

7-Bromo-6-chloro-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClN |

|---|---|

Molecular Weight |

232.50 g/mol |

IUPAC Name |

7-bromo-6-chloro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2 |

InChI Key |

CAUVBLHIMWFJSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC(=C2Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole

Retrosynthetic Disconnection Strategies for the Dihydroindole System

A logical retrosynthetic analysis of 7-bromo-6-chloro-2,3-dihydro-1H-indole suggests several viable disconnection points, primarily centered on the formation of the heterocyclic ring and the introduction of the halogen substituents. The most common strategies involve either forming the dihydropyrrole ring onto a pre-halogenated benzene (B151609) precursor or performing regioselective halogenations on a pre-formed dihydroindole or indole (B1671886) scaffold.

Strategy A: Cyclization of a Pre-functionalized Aromatic Precursor

This approach disconnects the C-N and C-C bonds of the pyrroline ring. The key precursor would be a suitably substituted 2-vinylaniline or a related derivative bearing the 3-bromo-4-chloro substitution pattern. This strategy places the burden on the synthesis of the correctly halogenated aniline derivative.

Strategy B: Halogenation of a Dihydroindole Core

Alternatively, the C-Br and C-Cl bonds can be disconnected. This involves the synthesis of 2,3-dihydro-1H-indole itself, followed by sequential, regioselective chlorination and bromination. The primary challenge here lies in controlling the position of halogenation on the electron-rich aromatic ring of the indoline (B122111) system. A related approach involves the halogenation of a 1H-indole followed by reduction of the pyrrole ring.

Precursor Design and Synthesis Approaches for the Halogenated Aromatic Ring

The synthesis of appropriately substituted aromatic precursors is critical for the success of Strategy A. A key intermediate would be 3-bromo-4-chloro-2-vinylaniline or a molecule that can be readily converted into it. The synthesis of such a precursor can be envisioned through several routes starting from commercially available materials.

For instance, one could begin with a 3-bromo-4-chloroaniline. The introduction of a vinyl group or a precursor functional group at the 2-position can be achieved through various cross-coupling reactions or ortho-lithiation followed by reaction with a suitable electrophile. The Sandmeyer reaction on a substituted aniline could also be employed to introduce the desired halogen pattern on an aromatic ring which already contains a precursor to the ethylamino side chain.

Regioselective Halogenation Protocols for the Indole Scaffold

For synthetic strategies that involve the late-stage halogenation of an indole or dihydroindole core, precise control of regioselectivity is paramount. The electronic nature of the dihydroindole ring, with its electron-donating nitrogen atom, typically directs electrophilic substitution to the positions ortho and para to the amino group (positions 5 and 7).

Bromination Strategies

The bromination of indoles and their derivatives has been extensively studied. A variety of brominating agents can be employed, with the choice of reagent and reaction conditions influencing the regioselectivity. For the synthesis of the target compound via halogenation of 6-chloro-2,3-dihydro-1H-indole, bromination would need to be directed to the C7 position. The presence of the chloro group at C6 would electronically deactivate the ring and direct the incoming electrophile.

Commonly used brominating agents include:

| Reagent | Conditions | Typical Regioselectivity on Indoles |

| Bromine (Br₂) | Acetic acid or chloroform, room temperature | Often leads to multiple brominations |

| N-Bromosuccinimide (NBS) | CCl₄, CH₂Cl₂, or DMF, often with a radical initiator or acid catalyst | C3 position is most common, but can be directed to the benzene ring |

| Pyridinium bromide perbromide | Acetic acid or THF | Milder alternative to Br₂ |

Chlorination Strategies

Similar to bromination, the chlorination of the indole scaffold can be achieved using various reagents. To synthesize the target molecule from 7-bromo-2,3-dihydro-1H-indole, chlorination would need to occur at the C6 position.

Commonly used chlorinating agents include:

| Reagent | Conditions | Typical Regioselectivity on Indoles |

| Sulfuryl chloride (SO₂Cl₂) | Dichloromethane or other inert solvents | Can provide good regioselectivity depending on the substrate |

| N-Chlorosuccinimide (NCS) | Acetic acid or DMF | Widely used for C3 chlorination, but can be used for the benzene ring |

| Trichloroisocyanuric acid (TCCA) | Acetonitrile (B52724) or other polar aprotic solvents | A powerful and efficient chlorinating agent |

Sequential and Controlled Dihalogenation Methods

The synthesis of this compound requires the introduction of two different halogens at specific positions. This can be approached in two ways:

Stepwise Halogenation: Starting with a monohalogenated dihydroindole (e.g., 6-chloro-2,3-dihydro-1H-indole), a second, different halogen is introduced. The directing effects of the existing halogen and the amino group must be carefully considered to achieve the desired regiochemistry. For example, starting with 6-chloroindole, the activating effect of the nitrogen would direct the incoming bromine to the 5 and 7 positions. Separating the desired 7-bromo-6-chloro isomer would be a key challenge.

Halogenation of a Precursor with Subsequent Cyclization: A more controlled approach involves the synthesis of a dihalogenated aniline precursor, such as 3-bromo-4-chloro-2-ethynylaniline or 3-bromo-4-chloro-2-vinylaniline, followed by cyclization. This strategy avoids the potential for isomeric mixtures during the halogenation of the dihydroindole ring.

Cyclization and Ring-Closure Reactions to Establish the Dihydroindole Moiety

The formation of the 2,3-dihydroindole ring is a key step in many synthetic routes. Several methods have been developed for this transformation, often involving the cyclization of a suitably substituted aniline derivative.

Reduction of Indoles: One of the most direct methods to obtain a dihydroindole is the reduction of the corresponding indole. guidechem.com A variety of reducing agents can be employed for this purpose.

| Reducing Agent | Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Acetic acid | A common and effective method for this transformation. guidechem.com |

| Borane-THF complex (BH₃·THF) | Followed by acid workup | Another effective reagent for indole reduction. guidechem.com |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh/Al₂O₃ | Can be used, but may also reduce other functional groups |

Cyclization of 2-Vinylanilines: The intramolecular cyclization of 2-vinylanilines is a powerful method for constructing the dihydroindole skeleton. organic-chemistry.orgnih.gov This can be achieved through various catalytic systems. Metal-free electrochemical intramolecular C(sp²)-H amination has also been reported as a method to synthesize indoline derivatives from 2-vinyl anilines. organic-chemistry.org

Intramolecular Nucleophilic Aromatic Substitution: The cyclization can also be achieved via an intramolecular SNAr reaction, where a nucleophilic nitrogen displaces a leaving group (such as a halogen) on the aromatic ring to form the five-membered ring.

The synthesis of this compound remains a challenging synthetic target that requires a careful selection of synthetic strategy and precise control over reaction conditions. The methodologies outlined above, based on established principles of organic synthesis and documented transformations of related compounds, provide a roadmap for the successful construction of this specifically dihalogenated dihydroindole.

Reductive Transformations for 2,3-Dihydro-1H-indole Formation

The formation of the 2,3-dihydro-1H-indole scaffold is often achieved through the reduction of the corresponding indole derivative. Given the existence of 7-bromo-6-chloro-1H-indole, its reduction is a primary strategy to obtain the target indoline.

One of the most common methods for this transformation is catalytic hydrogenation . This process typically involves the use of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to achieve selective reduction of the pyrrole ring without affecting the halogen substituents on the benzene ring. For instance, the hydrogenation of substituted indoles to their corresponding indolines has been successfully carried out using Pt/C in the presence of an acid activator like p-toluenesulfonic acid in an aqueous medium, which can be considered a greener approach.

Another significant reductive pathway is the reductive cyclization of a suitable precursor . A plausible precursor for this compound would be a 2-(2-nitroaryl)ethanol or a 2-(2-nitroaryl)acetonitrile derivative with the appropriate halogen substitution pattern on the aromatic ring. The nitro group can be reduced to an amine, which then undergoes intramolecular cyclization to form the indoline ring. Common reducing agents for the nitro group include metals like iron, tin, or zinc in acidic media, or catalytic hydrogenation. For example, the reductive cyclization of 2-(2-nitroaryl)acetonitriles can be catalyzed by cobalt-rhodium heterobimetallic nanoparticles under mild conditions.

A hypothetical reductive cyclization route could start from 1-bromo-2-chloro-4-methyl-5-nitrobenzene. This starting material could be subjected to further synthetic modifications to introduce a two-carbon side chain at the position ortho to the nitro group, followed by reductive cyclization.

Table 1: Comparison of Potential Reductive Methods for this compound Synthesis

| Method | Precursor | Typical Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation | 7-Bromo-6-chloro-1H-indole | H₂, PtO₂ or Pd/C | High yields, clean reaction | Potential for dehalogenation, catalyst poisoning |

| Reductive Cyclization | Substituted 2-nitro-aryl derivative | Fe/HCl, SnCl₂/HCl, or H₂/Pd-C | Access from different starting materials | Multi-step synthesis of precursor, regioselectivity |

Catalytic and Asymmetric Synthesis Considerations for Enantioselective Production

The production of enantiomerically pure this compound is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. Asymmetric synthesis of indolines is most commonly achieved through the enantioselective reduction of a prochiral indole precursor.

Catalytic asymmetric hydrogenation stands out as a powerful tool for this purpose. This method employs chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been used for the highly enantioselective hydrogenation of N-protected indoles. A similar strategy could be applied to an N-protected derivative of 7-bromo-6-chloro-1H-indole to yield the corresponding chiral indoline with high enantiomeric excess (ee).

Another approach involves the use of chiral Brønsted acids as catalysts in transfer hydrogenation reactions. This metal-free method utilizes a hydrogen donor, such as a Hantzsch ester, to reduce the indole in the presence of a chiral phosphoric acid. This has been shown to be effective for the enantioselective synthesis of various optically active indolines.

The development of a de novo asymmetric synthesis of the indoline ring is also a viable strategy. For example, an organocatalytic intramolecular Michael addition could be employed. This would involve a chiral amine catalyst to facilitate the enantioselective cyclization of a suitably designed acyclic precursor.

Table 2: Overview of Potential Catalytic and Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Example Catalyst/Ligand | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | [Rh(nbd)₂]SbF₆ / PhTRAP | High enantioselectivity (up to 98% ee reported for similar substrates) |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid | Chiral Phosphoric Acid | Metal-free, high enantioselectivity |

| Organocatalytic Cyclization | Chiral Amine | Cinchona alkaloid derivatives | Diastereo- and enantioselective formation of the indoline ring |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Use of Greener Solvents and Catalysts: Traditional organic solvents can be replaced with more benign alternatives such as water, ionic liquids, or supercritical fluids. For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully performed in water using SO₃H-functionalized ionic liquids as catalysts. rsc.org This approach not only avoids volatile organic compounds but also allows for catalyst recycling.

Atom Economy and Energy Efficiency: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Reductive cyclizations, if designed efficiently, can have good atom economy. Furthermore, the use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of heterocyclic compounds, including indoles, has been successfully demonstrated in flow reactors. This technology could be applied to the synthesis of this compound, potentially leading to higher yields and purity in a more controlled and sustainable manner.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. While specific enzymes for the synthesis of this particular di-halo-indoline are not reported, the field of biocatalysis is rapidly expanding. Ene-reductases, for example, have been used in the asymmetric reduction of activated C=C bonds, and engineered enzymes could potentially be developed for the enantioselective reduction of the corresponding indole.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents and Auxiliaries | Use of water or ionic liquids as reaction media. |

| Catalysis | Employment of recyclable heterogeneous or homogeneous catalysts, including biocatalysts. |

| Design for Energy Efficiency | Utilization of microwave-assisted synthesis or flow chemistry to reduce energy consumption. |

| Atom Economy | Designing synthetic routes with high atom economy, such as efficient cyclization reactions. |

Mechanistic Insights into the Reactivity of 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Halogenated Dihydroindole Nucleus

The dihydroindole (indoline) ring system is an electron-rich aromatic nucleus, rendering it susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of such reactions are dictated by the electronic effects of the substituents on the aromatic ring. In the case of 7-bromo-6-chloro-2,3-dihydro-1H-indole, the nitrogen atom of the dihydroindole ring is a powerful activating group, directing electrophiles to the ortho and para positions. However, the presence of the halogen atoms—both of which are deactivating via their inductive effect yet ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance—complicates the reactivity profile.

The directing effects of the substituents on the indoline (B122111) ring are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH-) | 1 | Activating, o,p-directing | C4, C6 |

| Chloro (-Cl) | 6 | Deactivating, o,p-directing | C5, C7 |

| Bromo (-Br) | 7 | Deactivating, o,p-directing | C6, C5 (relative to C7) |

Given that the C6 and C7 positions are already substituted, the potential sites for electrophilic attack are C4 and C5. The powerful activating effect of the nitrogen atom strongly favors substitution at the C4 and C6 positions. Since C6 is blocked, the primary site of electrophilic attack is predicted to be the C4 position. The halogen at C7 will exert a deactivating inductive effect, further favoring substitution away from its immediate vicinity. Therefore, reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are expected to proceed with high regioselectivity at the C4 position. The reaction mechanism follows the classical pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) followed by deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org While the dihydroindole nucleus itself is electron-rich, the presence of two halogen atoms provides potential sites for nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org

The feasibility and regioselectivity of SNAr reactions on this substrate are governed by two key factors: the electronic activation of the ring and the nature of the leaving group. In the absence of strong electron-withdrawing groups (such as a nitro group) ortho or para to the halogens, SNAr reactions are generally disfavored. However, under forcing conditions with strong nucleophiles, substitution may occur.

The relative reactivity of the halogens as leaving groups in SNAr reactions is a critical consideration. Generally, in SNAr, the rate-determining step is the initial nucleophilic attack, and the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect is more important than its leaving group ability. stackexchange.com This often leads to a reactivity order of F > Cl > Br > I. quora.comnih.gov Therefore, in a competitive scenario between the C-Cl and C-Br bonds in this compound, nucleophilic substitution would be expected to occur preferentially at the C6 position, displacing the chloride.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Halogenated Positions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides. The presence of both a bromine and a chlorine atom on the this compound scaffold opens up possibilities for selective and sequential cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.netorganic-chemistry.orgbeilstein-journals.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edu

The oxidative addition of an aryl halide to a low-valent transition metal complex (typically palladium(0) or nickel(0)) is the initial and often rate-determining step in the catalytic cycle. The relative ease of oxidative addition for different aryl halides generally follows the order C-I > C-Br > C-Cl, which correlates with the decreasing bond dissociation energies. csbsju.edu Consequently, the C-Br bond at the C7 position of this compound is expected to be significantly more reactive towards oxidative addition than the C-Cl bond at the C6 position. This inherent difference in reactivity forms the basis for chemoselective cross-coupling.

The activation of the C-Cl bond at the C6 position is more challenging due to its higher bond strength compared to the C-Br bond. While standard palladium catalysts might struggle to activate the C-Cl bond efficiently, especially in the presence of a more reactive C-Br bond, the use of specialized ligands can facilitate this process. Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, can enhance the electron density on the metal center, thereby promoting the oxidative addition of less reactive aryl chlorides. rsc.org

The differential reactivity of the C-Br and C-Cl bonds allows for a high degree of chemo- and regioselectivity in cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one position over the other.

Predicted Selectivity in Cross-Coupling Reactions:

| Reaction Type | Catalyst/Ligand System | Expected Outcome |

| Suzuki-Miyaura | Standard Pd(PPh₃)₄ | Selective coupling at the C7-Br position |

| Buchwald-Hartwig | Pd catalyst with bulky, electron-rich phosphine ligand | Initial coupling at C7-Br, potential for subsequent coupling at C6-Cl under harsher conditions |

| Sonogashira | Pd/Cu co-catalysis | Preferential coupling at the C7-Br position |

This selective functionalization allows for the stepwise introduction of different substituents, leading to the synthesis of highly functionalized dihydroindole derivatives. For instance, a Suzuki coupling could be performed at the C7 position, followed by a Buchwald-Hartwig amination at the C6 position.

Functional Group Interconversions at the Dihydroindole Nitrogen (1-Position)

The nitrogen atom at the 1-position of the 2,3-dihydro-1H-indole nucleus possesses a lone pair of electrons and an acidic proton, making it a versatile site for various functional group interconversions. Common transformations include N-alkylation and N-acylation. google.comclockss.org

N-Alkylation: The deprotonation of the indole (B1671886) nitrogen with a suitable base (e.g., sodium hydride) generates a nucleophilic indolide anion. This anion can then readily react with a variety of alkylating agents, such as alkyl halides or sulfates, in an SN2 reaction to introduce an alkyl group at the nitrogen atom. youtube.com

N-Acylation: The nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction proceeds through a nucleophilic acyl substitution mechanism. N-acylation can serve to protect the nitrogen during subsequent reactions or to introduce functional groups that modulate the electronic properties and biological activity of the molecule.

These N-functionalization reactions are generally high-yielding and provide a straightforward means to modify the properties of the this compound core, further expanding its utility as a synthetic building block.

Radical Reaction Pathways of this compound

The radical reactivity of this compound is not extensively documented in publicly available scientific literature. However, by examining the established radical chemistry of substituted indoles and indolines (2,3-dihydroindoles), plausible reaction pathways can be inferred. The presence of bromo and chloro substituents on the benzene (B151609) ring, as well as the saturated heterocyclic portion, introduces specific sites of potential radical reactivity.

The primary radical reaction pathways for a molecule like this compound can be categorized into three main types: hydrogen atom abstraction, halogen atom abstraction, and radical additions to the aromatic system. The specific conditions, such as the nature of the radical initiator and the reaction environment, would dictate which pathway is favored.

One potential pathway involves the abstraction of a hydrogen atom from the N-H group of the indole nucleus. This would generate a nitrogen-centered radical. This type of radical can be involved in various subsequent reactions, including dimerization or reactions with other radical species present in the medium.

Another significant possibility is the homolytic cleavage of the carbon-halogen bonds. The relative bond dissociation energies of C-Br and C-Cl bonds suggest that the C-Br bond is more susceptible to homolytic cleavage to form an aryl radical. This aryl radical could then participate in a variety of transformations, such as cyclization reactions or intermolecular additions. libretexts.org For instance, in the presence of a suitable radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride, a dehalogenation reaction could occur, leading to the formation of 6-chloro-2,3-dihydro-1H-indole. libretexts.org

Furthermore, radical substitution on the aromatic ring is a conceivable pathway. Under photochemical conditions, halogenated indoles have been shown to undergo reactions with various radical species. beilstein-journals.orgnih.gov For this compound, an incoming radical could potentially add to the aromatic ring, followed by the elimination of a hydrogen atom or one of the halogen atoms to restore aromaticity. The positions of the existing halogen substituents would influence the regioselectivity of such an addition.

The saturated carbons at the C2 and C3 positions of the dihydroindole ring also present sites for potential radical attack, leading to the formation of carbon-centered radicals. These radicals could then undergo further reactions. However, the aromatic portion of the molecule is generally more reactive towards radical species.

The following table summarizes the hypothetical radical reaction pathways for this compound based on the reactivity of analogous compounds.

| Reaction Type | Initiator/Conditions | Potential Intermediate | Expected Product(s) |

| N-H Abstraction | Radical Initiator (e.g., AIBN) | Nitrogen-centered radical | Dimerized or trapped products |

| Reductive Dehalogenation | AIBN, Bu₃SnH | Aryl radical at C7 | 6-Chloro-2,3-dihydro-1H-indole |

| Photochemical Alkylation | UV light, photosensitizer, alkyl source | Aryl radical or radical adduct | C-alkylated derivatives |

| Radical Addition to Aromatic Ring | Radical source (e.g., from peroxide) | Dienyl radical intermediate | Substituted dihydroindoles |

It is important to note that these pathways are hypothetical and based on the known reactivity of similar heterocyclic systems. Experimental studies would be necessary to fully elucidate the specific radical reaction mechanisms of this compound.

Derivatization and Advanced Functionalization Strategies for 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole

N-Alkylation and N-Acylation for Modifying the Dihydroindole Nitrogen

The nitrogen atom of the dihydroindole ring is a primary site for functionalization, and its modification through N-alkylation and N-acylation can significantly impact the molecule's steric and electronic properties.

N-Alkylation: The secondary amine of 7-bromo-6-chloro-2,3-dihydro-1H-indole can be readily alkylated using a variety of alkylating agents under basic conditions. The presence of electron-withdrawing bromo and chloro substituents on the aromatic ring is expected to slightly increase the acidity of the N-H bond compared to unsubstituted dihydroindole, facilitating its deprotonation. Common bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are typically employed to generate the corresponding indolinide anion, which then acts as a nucleophile.

A range of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) can be used to introduce simple alkyl groups. More complex side chains can be installed using functionalized alkyl halides, which can serve as handles for further synthetic transformations. The general scheme for N-alkylation is presented below:

General Reaction for N-Alkylation

N-Acylation: N-acylation introduces an acyl group onto the dihydroindole nitrogen, a transformation that can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. N-acylation of indoles with electron-withdrawing groups at the C-5 position has been shown to proceed in high yields. This suggests that this compound would be a suitable substrate for efficient N-acylation.

Reactions with acyl chlorides or anhydrides are often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acidic byproduct. Alternatively, amide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used for the direct coupling of carboxylic acids to the dihydroindole nitrogen.

Table 1: Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide |

| Bases | Sodium hydride (NaH), Potassium carbonate (K2CO3) | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Boc anhydride |

Further Electrophilic Substitutions on the Dihydroindole Aromatic Ring

The benzene (B151609) ring of the this compound scaffold is activated towards electrophilic aromatic substitution by the electron-donating effect of the nitrogen atom. However, the presence of the deactivating bromo and chloro substituents will influence the regioselectivity of subsequent substitutions. In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring.

The directing effects of the substituents on the dihydroindole ring are crucial in determining the position of further electrophilic attack. The amino group is a strong activating group and an ortho-, para-director. The bromo and chloro substituents are deactivating groups but are also ortho-, para-directors. In this specific substitution pattern, the positions C-4 and C-5 are available for substitution.

Considering the combined electronic effects, the C-5 position is sterically more accessible. The directing influence of the amino group is generally stronger than that of the halogens. Therefore, electrophilic substitution is most likely to occur at the C-5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Elaboration of the Pyrroline Ring (C2 and C3 Positions) of the Dihydroindole Scaffold

The C2 and C3 positions of the 2,3-dihydro-1H-indole core offer further opportunities for functionalization, leading to the introduction of additional substituents and the creation of new stereocenters.

Functionalization at C3: The C3 position, being adjacent to the nitrogen atom, can be functionalized through various methods. For instance, Friedel-Crafts type reactions can introduce acyl or alkyl groups. The development of methods for the C3-functionalization of indoles with various alcohols has been reported, which could potentially be adapted for dihydroindoles.

Functionalization at C2: Direct C-H functionalization at the C2 position of indoles has been a subject of intense research. While the dihydroindole system is less aromatic, palladium-catalyzed C-H activation strategies could potentially be employed for the introduction of aryl or other groups at the C2 position. The presence of directing groups on the nitrogen atom can facilitate and control the regioselectivity of such transformations.

Oxidation to the Indole (B1671886) Core: The 2,3-dihydro-1H-indole can be oxidized to the corresponding indole. This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This transformation opens up the vast chemistry of the indole nucleus for further derivatization.

Selective Manipulation of the Bromo and Chloro Substituents

The differential reactivity of the C-Br and C-Cl bonds provides a powerful tool for the selective functionalization of the this compound core through transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Cl bond. This difference in reactivity allows for selective reactions at the C-7 position while leaving the C-6 chloro substituent intact.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for the formation of C-C bonds. By carefully selecting the reaction conditions (palladium catalyst, ligand, and base), it is possible to selectively couple an aryl or vinyl boronic acid at the C-7 position. For instance, the use of specific palladium catalysts has been shown to achieve high selectivity for the coupling of C-Br bonds in the presence of C-Cl bonds.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of an alkyne moiety at the C-7 position. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-Br bond towards oxidative addition allows for selective alkynylation at this position.

Heck-Mizoroki Reaction: The Heck reaction can be used to form a C-C bond between the C-7 position and an alkene. Similar to other palladium-catalyzed cross-coupling reactions, selectivity for the C-Br bond can be achieved under appropriate conditions.

Table 2: Selective Cross-Coupling Reactions

| Reaction | Coupling Partner | Metal Catalyst | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Palladium | 7-Aryl/Vinyl-6-chloro-2,3-dihydro-1H-indole |

| Sonogashira | Terminal Alkyne | Palladium/Copper | 7-Alkynyl-6-chloro-2,3-dihydro-1H-indole |

Following the functionalization at the C-7 position, the less reactive C-Cl bond can be targeted for a second cross-coupling reaction under more forcing conditions, allowing for the synthesis of complex, differentially substituted dihydroindoles.

Synthesis of Structurally Diverse Analogs and Congeners Derived from this compound

The derivatization strategies outlined above open the door to the synthesis of a vast array of structurally diverse analogs and congeners of this compound. By combining the various functionalization techniques, complex molecules with tailored properties can be constructed.

For example, N-alkylation with a functionalized side chain, followed by a selective Suzuki coupling at C-7, and a subsequent electrophilic substitution at C-5 would lead to a highly decorated dihydroindole scaffold. Furthermore, oxidation to the indole core at any stage of the synthesis would provide access to a different class of compounds.

The ability to selectively manipulate the bromo and chloro substituents is particularly valuable for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, a common core could be functionalized with a variety of aryl groups at the C-7 position via Suzuki coupling, while the C-6 position could be either retained as a chloro substituent or further modified.

The synthesis of such diverse analogs is crucial for exploring the chemical space around the this compound core and for identifying molecules with desired biological activities or material properties. The strategic application of the functionalization methods discussed herein provides a robust platform for the generation of novel and complex chemical entities.

Computational Chemistry and Theoretical Investigations of 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, would be essential for understanding the electronic properties of 7-Bromo-6-chloro-2,3-dihydro-1H-indole. Such studies would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. In this specific molecule, the electronegative bromine and chlorine atoms, along with the nitrogen atom, would significantly influence the charge distribution across the bicyclic system.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not from actual research.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Stability Studies through Molecular Modeling

The 2,3-dihydro-1H-indole core is not planar. The five-membered dihydroindole ring can adopt different conformations, often described as "envelope" or "twisted" forms. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the single bonds within the molecule to identify all possible stable conformers (local energy minima).

Molecular mechanics or DFT calculations would be used to determine the relative energies of these conformers, thereby identifying the most stable, lowest-energy structure. The results would indicate the preferred three-dimensional shape of the molecule in a gaseous phase or in solution, which is fundamental to its biological and chemical behavior.

Computational Prediction of Reaction Pathways and Transition States for Derivatives

Theoretical chemistry can be a powerful tool for predicting the most likely pathways for chemical reactions involving this compound. For instance, studying the mechanism of N-alkylation or electrophilic aromatic substitution on the benzene (B151609) ring would involve locating the transition state structures for each potential pathway.

By calculating the activation energies associated with these transition states, researchers could predict which reactions are kinetically favored. This is invaluable for guiding synthetic chemistry efforts to create derivatives of the parent compound, saving significant time and resources in the laboratory.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would reveal how the molecule moves, vibrates, and interacts with its environment.

Theoretical Simulations of Spectroscopic Signatures for Structural Elucidation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For this compound, theoretical calculations could generate:

NMR Spectra: Predicting the ¹H and ¹³C chemical shifts.

IR Spectra: Calculating the vibrational frequencies to predict the positions of characteristic peaks (e.g., N-H stretch, C-H aromatic stretches).

UV-Vis Spectra: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and thus the wavelengths of maximum absorption.

Table 2: Hypothetical Comparison of Experimental vs. Theoretical Spectroscopic Data (Note: The following data is illustrative and not from actual research.)

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (N-H) | 4.5 ppm |

| IR Frequency (N-H stretch) | 3400 cm⁻¹ |

| UV-Vis λmax | 290 nm |

Applications of 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole in Complex Organic Synthesis

As a Versatile Building Block for Constructing Polycyclic Heterocyclic Systems

The unique substitution pattern of 7-Bromo-6-chloro-2,3-dihydro-1H-indole makes it an adept precursor for the synthesis of polycyclic heterocyclic systems. The differential reactivity of the bromine and chlorine atoms allows for sequential and site-selective cross-coupling reactions. For instance, the greater reactivity of the bromo substituent in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, enables the introduction of a diverse array of substituents at the 7-position. Subsequent functionalization at the less reactive chloro group can then be achieved under more forcing conditions or with a different catalytic system. This stepwise approach provides a controlled pathway to elaborate the molecular framework.

Furthermore, the dihydroindole nitrogen can participate in cyclization reactions, leading to the formation of fused ring systems. Following dehydrogenation to the corresponding indole (B1671886), intramolecular reactions between substituents at the 7-position and the indole nitrogen or C2/C3 positions can forge new heterocyclic rings, yielding complex structures like carbazoles or other polycyclic indole alkaloids.

Role in the Synthesis of Substituted Indole-2,3-dione Frameworks and Related Oxidized Analogs

Indole-2,3-diones, commonly known as isatins, are a class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The oxidation of the dihydroindole ring of this compound presents a direct route to the corresponding 6-chloro-7-bromo-isatin. Various oxidizing agents can be employed for this transformation, and the presence of the electron-withdrawing halogen atoms can influence the reaction conditions required.

Once formed, the resulting halogenated isatin (B1672199) is a versatile intermediate. The ketone carbonyl at the C3 position is susceptible to a variety of nucleophilic additions and condensation reactions, allowing for the introduction of diverse functional groups. The halogens at the 6- and 7-positions can be further manipulated through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, providing access to a vast chemical space of substituted indole-2,3-diones and their derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Utility in Divergent Synthetic Pathways for Chemical Libraries

The concept of divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds, is a cornerstone of modern drug discovery. This compound is an ideal starting material for such strategies. The two distinct halogen atoms, coupled with the reactive sites on the pyrrolidine (B122466) ring (N-H and C-H bonds), offer multiple points for diversification.

A typical divergent approach could involve the initial parallel functionalization of the nitrogen atom with a variety of substituents. Subsequently, the bromine and chlorine atoms can be selectively reacted in a combinatorial fashion using a suite of cross-coupling partners. This multi-dimensional diversification strategy allows for the rapid generation of a large library of analogs from a single, readily accessible starting material. The resulting compounds can then be screened for biological activity, accelerating the identification of new therapeutic leads.

Precursor for the Development of Novel Functional Molecules

The unique electronic properties conferred by the two halogen atoms make this compound a valuable precursor for the development of novel functional molecules beyond the realm of pharmaceuticals. The electron-deficient aromatic ring can influence the photophysical properties of molecules it is incorporated into, suggesting potential applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes.

The ability to selectively functionalize the bromine and chlorine atoms allows for the precise tuning of the electronic and steric properties of the final molecule. This level of control is crucial for designing materials with specific desired characteristics. The following table outlines potential functional molecules that could be synthesized from this precursor and their prospective applications.

| Target Functional Molecule Class | Synthetic Transformation | Potential Application |

| Substituted Carbazoles | Pd-catalyzed C-C and C-N couplings, followed by cyclization | Organic electronics, host materials for phosphorescent OLEDs |

| Functionalized Isatins | Oxidation, followed by condensation and cross-coupling | Kinase inhibitors, antiviral agents |

| Polycyclic Aromatic Amines | Sequential cross-coupling and annulation reactions | Molecular probes, fluorescent sensors |

| D-A type Conjugated Polymers | Polymerization via cross-coupling reactions | Organic photovoltaics, field-effect transistors |

Development of New Synthetic Methodologies Enabled by the Halogenated Dihydroindole Scaffold

The presence of two different halogen atoms on the dihydroindole scaffold can be exploited to develop and showcase new synthetic methodologies. For instance, the differential reactivity of the C-Br and C-Cl bonds can be used to test the selectivity of novel catalysts for cross-coupling reactions. A catalyst that can selectively activate the C-Cl bond in the presence of a C-Br bond, or vice versa, would be a significant advancement in the field of organic synthesis.

Furthermore, the rigid framework of the dihydroindole can serve as a platform to study the directing effects of the halogen atoms in reactions such as C-H activation. The electronic and steric influence of the bromine and chlorine atoms can guide the regioselectivity of such transformations on the aromatic ring. Research in this area can lead to a deeper understanding of reaction mechanisms and the development of more efficient and selective synthetic tools for the functionalization of complex molecules.

Analytical and Spectroscopic Characterization Methodologies for 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Bromo-6-chloro-2,3-dihydro-1H-indole, both ¹H and ¹³C NMR would provide critical information regarding the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons at the C2 and C3 positions of the dihydroindole ring would likely appear as multiplets, with their chemical shifts and coupling constants providing information about their connectivity and stereochemical relationship. The aromatic protons would exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The NH proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms in the aromatic ring would be significantly affected by the halogen substituents. The aliphatic carbons at C2 and C3 would resonate in the upfield region of the spectrum. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| NH | Broad singlet | - |

| H-2 | Multiplet | ~45-55 |

| H-3 | Multiplet | ~30-40 |

| H-4 | Doublet | ~120-130 |

| H-5 | Doublet | ~110-120 |

| C-2 | - | ~45-55 |

| C-3 | - | ~30-40 |

| C-3a | - | ~125-135 |

| C-4 | - | ~120-130 |

| C-5 | - | ~110-120 |

| C-6 | - | ~120-130 (C-Cl) |

| C-7 | - | ~110-120 (C-Br) |

| C-7a | - | ~140-150 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₇BrClN), HRMS would provide an exact mass measurement. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive confirmation of the presence of these halogens in the molecule.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for C₈H₈⁷⁹Br³⁵ClN) | 247.9583 |

| [M+H]⁺ (for C₈H₈⁸¹Br³⁵ClN) | 249.9562 |

| [M+H]⁺ (for C₈H₈⁷⁹Br³⁷ClN) | 249.9553 |

| [M+H]⁺ (for C₈H₈⁸¹Br³⁷ClN) | 251.9533 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable. The purity of the compound would be determined by the area percentage of its corresponding peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography could also be employed for purity analysis. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. GC coupled with a mass spectrometer (GC-MS) would provide both retention time and mass spectral data, allowing for the identification of any impurities.

Typical Chromatographic Parameters:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis (e.g., at 254 nm) |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Future Prospects and Emerging Research Avenues for 7 Bromo 6 Chloro 2,3 Dihydro 1h Indole Derivatives

Chemoinformatic and Machine Learning Approaches for Predicting Reactivity and Synthesis

The complexity of chemical synthesis, particularly for multi-substituted heterocyclic compounds, is increasingly being addressed by computational tools. Chemoinformatic and machine learning (ML) models are set to revolutionize the way chemists approach the synthesis and reactivity of molecules like 7-bromo-6-chloro-2,3-dihydro-1H-indole.

| Tool/Methodology | Application for this compound | Potential Impact |

| Machine Learning (e.g., Random Forest, NN) | Predicting regioselectivity of C-H functionalization (C4 vs. C5). Predicting outcomes of cross-coupling at C6-Cl vs. C7-Br. | Reduced number of screening experiments; accelerated discovery of reaction conditions. |

| Graph Neural Networks (GNNs) | Nuanced prediction of overall molecular reactivity and accessibility for new reactions. | More accurate predictions for complex, multi-functionalized derivatives. |

| AI Retrosynthesis (e.g., IBM RXN, Synthia) | Devising novel and efficient multi-step synthetic routes to complex derivatives. | Faster development of syntheses for new drug candidates; cost reduction. chemcopilot.com |

| Conditional Variational Autoencoder (CVAE) | Predicting optimal reaction conditions (temperature, time, solvent) for synthesis steps. arxiv.org | Improved reaction yields and reproducibility; reduced development time. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production and derivatization of halogenated dihydroindoles. springerprofessional.desci-hub.se

Flow Chemistry: Performing reactions in continuous flow reactors, as opposed to traditional batch methods, allows for precise control over reaction parameters like temperature, pressure, and reaction time. amt.uk This is particularly beneficial for highly exothermic or rapid reactions, which are common in the functionalization of aromatic and heterocyclic systems. springerprofessional.de For halogenated compounds, flow chemistry can improve mass and heat transfer, leading to better process optimization and scalability. amt.uk The synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry, has been shown to benefit from flow processes, leading to enhanced yields and cleaner reactions. springerprofessional.destrath.ac.uk

Automated Synthesis: Robotic platforms can perform multi-step syntheses with high throughput, accelerating the generation of compound libraries for screening. ucla.eduresearchgate.net These systems can automatically execute reaction sequences, purify the products, and collect analytical data, enabling the rapid exploration of chemical space. nih.gov For derivatives of this compound, an automated platform could systematically vary reactants for cross-coupling or substitution reactions at the halogenated positions, quickly generating a diverse library of new chemical entities. nih.gov This approach dramatically reduces the time required for optimization and discovery. researchgate.net

| Platform | Key Features | Relevance to Halogenated Dihydroindoles |

| Continuous Flow Reactors | Precise control of temperature, pressure, mixing; enhanced safety for hazardous reactions. springerprofessional.deamt.uk | Improved yields and selectivity in halogenation, nitration, or metal-catalyzed coupling reactions. amt.uk |

| Automated Parallel Synthesis | High-throughput synthesis in formats like 96-well plates. | Rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. |

| Robotic Cloud Labs | Remote access to automated synthesis and screening platforms. nih.gov | Enables rapid, iterative cycles of design, synthesis, and testing of new compounds. |

| Acoustic Droplet Ejection (ADE) | Miniaturized, automated synthesis on a nanomole scale. nih.gov | Sustainable, rapid screening of reaction conditions and building block compatibility with minimal waste. researchgate.net |

Exploration of Novel Catalytic Systems for Transformations of Halogenated Dihydroindoles

The development of novel catalytic systems is crucial for the selective and efficient functionalization of the this compound core. Research is moving beyond traditional palladium catalysts to explore more sustainable, efficient, and selective alternatives.

C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. rsc.org For the dihydroindole scaffold, this would allow for direct modification of the benzenoid ring at the C4 and C5 positions. Transition-metal catalysts, including those based on rhodium, have shown promise for the regioselective C-H functionalization of indoles and indolines. nih.gov The development of catalysts that can selectively activate one C-H bond over others on the this compound ring would open up new avenues for derivatization. rsc.org

Photoredox Catalysis: Light-driven, metal-free protocols are emerging as powerful tools in organic synthesis. nih.gov These methods can generate reactive radical species under mild conditions, enabling unique transformations. For instance, the direct C-H alkylation of indoles has been achieved using photochemically active halogen-bonded complexes. nih.gov This approach could be adapted for the functionalization of halogenated dihydroindoles, offering a green alternative to metal-catalyzed processes.

Organocatalysis: The use of small organic molecules as catalysts provides a sustainable alternative to metal-based systems. rsc.org Indole-based organocatalysts have been successfully used for the electrophilic bromination of aromatics in environmentally friendly solvents. rsc.org Such systems could be explored for further transformations of the dihydroindole core, minimizing metal contamination in the final products.

Development of Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, a significant future direction is the development of sustainable methods for synthesizing and modifying this compound. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources.

Conventional methods for producing halogenated aromatic compounds often rely on harsh conditions and environmentally unfriendly chlorinated solvents. rsc.orgrsc.org Research is focused on developing greener alternatives. For example, indole-catalyzed electrophilic bromination has been successfully performed in heptane (B126788), a more environmentally benign solvent, with easy purification that avoids column chromatography. rsc.org

The use of safer oxidants like oxone or hydrogen peroxide in place of toxic heavy metals is another key strategy. researchgate.net Halide-catalyzed oxidation of indoles using oxone as the terminal oxidant represents a general and green method that aligns with the principles of waste prevention and less hazardous chemical synthesis. researchgate.net Applying these principles to the synthesis and derivatization of this compound will be a critical area of future research.

| Green Chemistry Principle | Application in Synthesis of Halogenated Dihydroindoles |

| Waste Prevention | One-pot reactions and catalytic cycles to minimize byproducts. mdpi.com |

| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like heptane or water. rsc.orgresearchgate.net |

| Use of Safer Reagents | Employing non-toxic catalysts (e.g., organocatalysts) and oxidants (e.g., oxone, H₂O₂). researchgate.net |

| Energy Efficiency | Utilizing photoredox or flow chemistry to conduct reactions at ambient temperature. sci-hub.senih.gov |

Exploration of New Chemical Space through Derivatization Strategies

The this compound scaffold is a starting point for exploring a vast new chemical space. Strategic derivatization can generate libraries of compounds with diverse properties for applications in medicinal chemistry and materials science. rsc.org

Multi-Component Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.gov An isocyanide derivative of the dihydroindole core could be used in Ugi or Passerini reactions to introduce multiple points of diversity, quickly generating complex and diverse scaffolds. nih.gov

Dearomatization/Rearomatization: The 2,3-dihydroindole (indoline) core can be a precursor to functionalized indoles through oxidation/aromatization. Conversely, dearomatization reactions of functionalized indoles can lead to complex three-dimensional structures. acs.org The halogen substituents on the 7-bromo-6-chloro scaffold can influence the reactivity and outcome of these transformations, providing access to unique molecular architectures.

Late-Stage Functionalization: Modifying complex, drug-like molecules in the final steps of a synthesis is a highly valuable strategy. The development of catalytic methods that can selectively functionalize the C-H bonds or the carbon-halogen bonds of the this compound core would be a powerful tool for rapidly creating analogues of bioactive compounds.

By pursuing these emerging research avenues, scientists can systematically explore the chemical space around this compound, unlocking its potential for the development of new pharmaceuticals, agrochemicals, and functional materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare 7-Bromo-6-chloro-2,3-dihydro-1H-indole derivatives?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed for functionalizing indole scaffolds. For example, 5-bromo-3-(triazolyl)ethyl-indole derivatives were synthesized using CuI in PEG-400/DMF solvent systems, achieving yields of 25–50% after 12-hour reactions. Purification via flash column chromatography (70:30 EtOAc/hexane) and solvent removal under vacuum are critical steps . While direct synthesis of this compound is not explicitly described, analogous methods can be adapted by substituting starting materials (e.g., azidoethyl-indole precursors) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, triazole-linked indoles showed characteristic shifts (e.g., δ 4.51 ppm for triazole-CH2 in CDCl3) .

- HRMS : Validates molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]+ for triazole derivatives) .

- TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., 70:30 to 100% EtOAc) effectively removes unreacted starting materials. Residual solvents like DMF are eliminated via heating (90°C) under vacuum . Precipitation in water is an alternative for polar derivatives .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction yields for this compound derivatives?

- Methodological Answer :

- Catalyst Loading : Use 1.3–2.0 equivalents of CuI to ensure complete azide-alkyne coupling .

- Solvent Systems : PEG-400/DMF (2:1) enhances solubility and reaction homogeneity .

- Reaction Time : Extend stirring to 16–24 hours for sluggish substrates, balancing yield and decomposition risks .

- Workflow : Monitor intermediates via TLC and adjust stoichiometry dynamically.

Q. How should discrepancies in NMR or HRMS data for dihydroindole derivatives be resolved?

- Methodological Answer :

- Cross-Verification : Compare experimental 1H/13C NMR shifts with DFT-calculated values or literature analogs (e.g., δ 114.4 ppm for aromatic carbons in triazole-indole derivatives ).

- Isotopic Patterns : Analyze HRMS isotopic distributions (e.g., bromine’s 1:1 [79Br/81Br] signature) to confirm molecular composition .

- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in dihydroindole scaffolds.

Q. What strategies enable structure-activity relationship (SAR) studies for this compound in drug discovery?

- Methodological Answer :

- Functionalization : Introduce substituents at the 3-position via CuAAC or Pd-catalyzed cross-coupling (e.g., triazoles, aryl groups) to modulate bioactivity .

- Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.

- Computational Modeling : Dock derivatives into protein active sites (e.g., FLT3 kinase) to predict interactions and guide synthetic priorities .

Q. How can solvent effects influence the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store in anhydrous DMSO or EtOAc at –20°C to prevent hydrolysis of halogen substituents.

- Degradation Analysis : Monitor via periodic HPLC (C18 column, MeCN/H2O gradient) for decomposition peaks.

- Light Sensitivity : Use amber vials to avoid photodegradation, as indoles are prone to UV-induced radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.